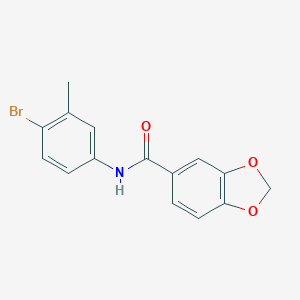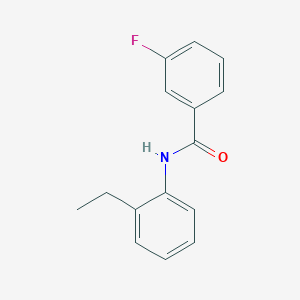
N-(2-methoxyphenyl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)oxolane-2-carboxamide is an organic compound with the molecular formula C12H15NO3. It is characterized by the presence of a methoxyphenyl group attached to a tetrahydrofuran ring, which is further connected to a carboxamide group.
Méthodes De Préparation
The synthesis of N-(2-methoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 2-methoxyaniline with tetrahydrofuran-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
N-(2-methoxyphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-methoxyphenyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-(2-methoxyphenyl)oxolane-2-carboxamide can be compared with similar compounds such as N-(4-methoxyphenyl)tetrahydro-2-furancarboxamide and N-(5-chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide. These compounds share a similar core structure but differ in the position and type of substituents on the phenyl ring. The unique properties of this compound, such as its specific binding affinity and reactivity, make it distinct from its analogs .
Propriétés
Formule moléculaire |
C12H15NO3 |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-3,5-6,11H,4,7-8H2,1H3,(H,13,14) |
Clé InChI |
RZNIZJKCVBMCNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CCCO2 |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-[(3,4,5-triethoxybenzoyl)amino]isophthalate](/img/structure/B311944.png)





![2-bromo-4-{3-[3-bromo-4-(cinnamoyloxy)phenyl]-1,1-dioxido-3H-2,1-benzoxathiol-3-yl}phenyl 3-phenylacrylate](/img/structure/B311953.png)







